molecular formula C10H8Br2O4 B2863915 2,2'-(2,5-Dibromo-1,4-phenylene)diacetic acid CAS No. 1449412-39-8

2,2'-(2,5-Dibromo-1,4-phenylene)diacetic acid

Cat. No.: B2863915
CAS No.: 1449412-39-8
M. Wt: 351.978
InChI Key: QHFDINIDTSXWMR-UHFFFAOYSA-N
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Description

2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid is an organic compound with the molecular formula C10H8Br2O4. It is a derivative of phenylene with two bromine atoms and two acetic acid groups attached to the phenylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid typically involves multiple steps, including bromination and oxidation reactions. One common method involves the bromination of 1,4-diacetylbenzene followed by oxidation to introduce the acetic acid groups . The reaction conditions often require the use of bromine or bromine-containing reagents and strong oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and acetic acid groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid is unique due to the presence of both bromine atoms and acetic acid groups on the phenylene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-[2,5-dibromo-4-(carboxymethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O4/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFDINIDTSXWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)CC(=O)O)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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